N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine
Description
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is a Schiff base ligand derived from the condensation of 1,5-diaminonaphthalene with pyridine-4-carbaldehyde. This compound features a central naphthalene core symmetrically functionalized with two pyridylimine groups at the 1,5-positions. The imine (-C=N-) linkage and pyridyl nitrogen atoms confer unique electronic and coordination properties, making it a versatile candidate for supramolecular chemistry, metal-organic frameworks (MOFs), and optoelectronic applications. Its planar structure and aromaticity facilitate π-π stacking and noncovalent interactions, which are critical for crystalline packing and material design .
Properties
Molecular Formula |
C22H16N4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-pyridin-4-yl-N-[5-(pyridin-4-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C22H16N4/c1-3-19-20(21(5-1)25-15-17-7-11-23-12-8-17)4-2-6-22(19)26-16-18-9-13-24-14-10-18/h1-16H |
InChI Key |
FJXHPRVSTIXUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=NC=C3)C(=C1)N=CC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Coordination Polymers Utilizing N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine
This compound has been used to synthesize 1-D zinc(II) coordination polymers with 3-D supramolecular networks. By using this compound (L) and varying the anionic co-ligand, three coordination polymers were obtained: \$$Zn7(μ4-O)2(OAc){10}(L)\$$$$n$$ (1), \$$Zn(NCS)(OAc)(L)\$$$$n$$ (2), and \$$Zn(N3)2(L)\$$$$_n$$ (3). These complexes were characterized using infrared spectroscopy, elemental and thermal analysis, and luminescence.
3.1 Synthesis Methods
The following synthesis methods were employed in the creation of complexes 1-3:
- Complex 1: \$$Zn7(μ4-O)2(OAc){10}(L)\$$$$_n$$ is a linear chain coordination polymer.
- Complex 2: \$$Zn(NCS)(OAc)(L)\$$$$_n$$ has a ladder-type geometry.
- Complex 3: \$$Zn(N3)2(L)\$$$$_n$$ is a zigzag chain coordination polymer.
3.2 Structural Characterization
Structural characterization of the complexes revealed the following:
- In complex 1, acetate anionic ligands connect seven Zinc(II) ions through bridging coordination modes \$$μ3-η^1,η^2\$$ and \$$μ2-η^1,η^1\$$. The heptanuclear node is located on an inversion center and consists of four crystallographically distinct cations with coordination spheres corresponding to distorted octahedra or tetrahedra.
- In complex 2, Zinc(II) ions exhibit distorted trigonal bipyramidal \$$ZnN3O2\$$ coordination. The \$$μ2-η^1,η^1\$$ coordinated acetate and terminal thiocyanate ligands lead to inversion-symmetric \$$Zn2(NCS)2(OAc)2\$$ secondary building units, which are further linked by the this compound.
- In complex 3, terminal coordination of two anionic azide ligands and the bridging this compound result in a coordination polymer in which the cations adopt distorted tetrahedral \$$ZnN_4\$$ coordination.
3.3 Supramolecular Architectures
In all crystalline solids 1–3, adjacent 1-D chains interact through pi–pi stacking and non-classical (C–H···O, C–H···pi) hydrogen bonds, leading to 3-D supramolecular architectures. Differences in their 3-D arrangement are attributed to variations in the anionic co-ligands, subtle conformational differences in the semi-rigid linker, and the variable coordination sphere about the zinc cations.
3.4 Thermal Stability and Decomposition
Thermogravimetric investigations indicate differences in both thermal stability and decomposition mode among the complexes.
3.5 Natural Bond Orbital (NBO) Analysis
Natural bond orbital analysis provides a basis for investigating the intramolecular bonding interactions and delocalization effects in these molecular systems.
3.6 Luminescence
Solids 1–3 exhibit intense luminescence at room temperature.
Chemical Reactions Analysis
Types of Reactions
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
Coordination Chemistry
1.1 Coordination Polymers
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine acts as a bipyridine analogue linker ligand in the formation of coordination polymers. It has been utilized in the synthesis of several novel structures, including:
- One-Dimensional (1-D) Coordination Polymers : The compound has been employed to create 1-D ladder-type coordination polymers such as and . These structures exhibit unique geometries and properties due to the bridging coordination modes facilitated by the ligand .
- Two-Dimensional (2-D) and Three-Dimensional (3-D) Networks : The ligand has also been used to construct 2-D and 3-D networks with transition metals like cobalt and cadmium, demonstrating its ability to form complex architectures .
Gas Storage and Separation
This compound has shown promise in applications related to gas storage and separation. Its structural properties allow for selective interaction with gas molecules, making it suitable for:
- Carbon Dioxide Capture : The compound can be integrated into materials designed for CO2 capture, leveraging its binding sites to selectively adsorb carbon dioxide from gas mixtures .
- Hydrogen Storage : Research indicates potential for using this compound in hydrogen storage systems due to its ability to form stable complexes with hydrogen molecules .
Photophysical Properties
The photophysical properties of this compound have been explored for applications in:
- Fluorescent Sensors : Its ability to exhibit fluorescence makes it a candidate for developing sensors that can detect specific ions or molecules based on changes in luminescence .
Synthesis of Coordination Polymers
A systematic study by Su et al. demonstrated the synthesis of a series of coordination polymers using this compound as a linker. They reported the successful formation of various structures with distinct geometrical arrangements, highlighting the ligand's versatility .
Gas Adsorption Studies
In another study focusing on gas adsorption properties, researchers evaluated the performance of materials incorporating this compound for CO2 capture. The results indicated high selectivity and capacity for CO2 over other gases, suggesting its potential utility in environmental applications .
Mechanism of Action
The mechanism of action of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological studies or interacting with metal surfaces in catalytic processes .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronics :
- Pyridin-4-ylmethylene (target compound) vs. pyridin-2-ylmethylene : The 4-pyridyl group enhances symmetry and electronic delocalization compared to the 2-pyridyl isomer, which may sterically hinder coordination.
- Direct 4-pyridyl bonding (1,5-(4,4'-Dipyridyl)naphthalene ) eliminates the imine group, reducing flexibility but enhancing rigidity for MOFs.
Synthesis Yields :
- Schiff base derivatives (target compound, ND7, chlorobenzylidene) generally exhibit high yields (70–96.5%) due to efficient condensation . Suzuki coupling () may require stricter conditions but offers direct aryl-aryl linkages.
Crystalline Packing: The target compound and its pyridin-2-yl analog both crystallize in the monoclinic P21/c system. Dispersion forces (H···H) dominate in the absence of hydrogen bonding, whereas halogenated analogs (e.g., 4-chloro ) may exhibit Cl···π interactions.
Spectroscopic and Electronic Properties
Table 2: Spectroscopic Data Comparison
Key Observations:
Electronic Transitions :
- All Schiff base derivatives show λmax ~360–368 nm, attributed to π→π* transitions in the conjugated imine-naphthalene system. Substituents like indolyl or CF3 slightly redshift absorption due to extended conjugation or electron-withdrawing effects .
HOMO-LUMO Gaps :
- Computational studies on the pyridin-2-yl analog suggest a HOMO-LUMO gap of ~3.8 eV, typical for aromatic Schiff bases. The target compound’s 4-pyridyl groups may narrow this gap slightly via enhanced electron delocalization.
Functional and Application-Based Comparisons
- Coordination Chemistry: The pyridin-4-ylmethylene groups in the target compound offer two axial nitrogen donors, ideal for forming linear or grid-like metal complexes. In contrast, the pyridin-2-yl analog may favor angular coordination due to steric constraints.
- Photovoltaic Potential: ND7 (indolyl derivative) exhibits strong absorbance at 364 nm, suggesting utility in organic photovoltaics . The target compound’s pyridyl groups could enhance charge transport in similar applications.
- Biological Activity : Chlorobenzylidene derivatives show structural similarity to tubulin polymerization inhibitors, though the target compound’s bioactivity remains unexplored.
Biological Activity
N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine (BPMN) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its role in coordination chemistry, potential therapeutic applications, and associated case studies.
- Molecular Formula : C22H16N4
- Molar Mass : 336.39 g/mol
- CAS Number : 757947-79-8
Coordination Chemistry
BPMN acts as a bipyridine analogue linker ligand in coordination complexes, demonstrating versatility in forming various coordination polymers. For instance, it has been utilized to construct 1-D and 2-D coordination polymers with transition metals such as zinc and cobalt. These structures exhibit unique properties due to the strong π-π stacking interactions and hydrogen bonding capabilities of the ligand, which influence their stability and reactivity .
Table 1: Coordination Polymers Formed with BPMN
| Polymer Type | Metal Ion | Structure Type | Reference |
|---|---|---|---|
| 1-D | Zn(II) | Ladder-type geometry | |
| 1-D | Co(II) | Ladder-shaped | |
| 3-D | Cd(II) | Network structure | |
| 1-D | Fe(II) | Linear chain |
Anticancer Potential
Research indicates that BPMN may exhibit anticancer properties. In studies involving various cancer cell lines, BPMN has been shown to inhibit cell proliferation effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells (MCF-7). The compound's ability to modulate signaling pathways related to cancer progression is an area of ongoing investigation .
Case Study: In Vitro Studies on Cancer Cell Lines
A notable study evaluated the effects of BPMN on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : Approximately 30 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays.
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase was observed.
These findings suggest that BPMN may serve as a lead compound for the development of novel anticancer agents.
Antimicrobial Activity
BPMN has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Table 2: Antimicrobial Activity of BPMN
Q & A
Q. What are the standard synthetic routes for preparing N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine and related derivatives?
The compound is typically synthesized via a condensation reaction between naphthalene-1,5-diamine and pyridine-4-carbaldehyde. This involves refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions, with yields often exceeding 85% . Key characterization techniques include:
- IR spectroscopy to confirm imine (C=N) bond formation (peak near 1590 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and aromatic coupling patterns (e.g., singlet peaks for pyridyl protons at δ 8.95 ppm) .
- UV-Vis spectroscopy to assess optoelectronic properties (λmax ~360–378 nm in acetonitrile) .
Q. How is single-crystal X-ray diffraction (SCXRD) employed to resolve the molecular structure of this compound?
SCXRD requires high-quality crystals grown via slow evaporation of solvents (e.g., acetone or DMSO). The SHELX suite (e.g., SHELXL) is widely used for structure refinement, with parameters such as R-factor <0.05 indicating high accuracy. For example, a study resolved the compound’s Pt(II) coordination complex, confirming planar geometry and bond lengths (e.g., Pt–Cl = 2.29–2.31 Å) using SHELX .
Q. What purification methods are effective for isolating naphthalene-1,5-diamine derivatives?
Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (using ethanol or DMSO) are standard. Purity is validated via melting point analysis (e.g., 185–187°C for naphthalene-1,5-diamine) and HPLC .
Advanced Questions
Q. How can density functional theory (DFT) optimize the optoelectronic properties of naphthalene-1,5-diamine-based materials?
DFT calculations (e.g., B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO-LUMO gaps), charge transfer mechanisms, and absorption spectra. For ND6–ND9 derivatives, experimental λmax values (360–378 nm) align with computed transitions involving π→π* and n→π* states . Solvent effects (e.g., acetonitrile polarity) are modeled using the polarizable continuum model (PCM) .
Q. How should researchers address unexpected reaction outcomes, such as unanticipated product formation during synthesis?
In one study, a reaction between naphthalene-1,5-diamine and 4Br-NDI yielded a product with missing aromatic protons and fewer bromine atoms than expected. This was resolved via mass spectrometry (confirming molecular weight) and ¹H NMR to identify a one-pot SNAr/Heck coupling mechanism . Contradictions necessitate iterative hypothesis testing, leveraging spectroscopic data and mechanistic modeling.
Q. What challenges arise in refining crystal structures of coordination complexes involving this compound?
Challenges include:
- Disorder in solvent molecules (e.g., water in crystal lattices), addressed via SQUEEZE in PLATON .
- Twinned data , requiring integration of SHELXL’s TWIN commands .
- Hydrogen bonding networks , which complicate refinement but stabilize supramolecular architectures (e.g., N–H⋯O interactions in phenazine cocrystals) .
Q. How do substituents on the acceptor moieties influence the photovoltaic performance of naphthalene-1,5-diamine derivatives?
Electron-withdrawing groups (e.g., indolyl, chloro) enhance charge separation and reduce HOMO-LUMO gaps. For ND6–ND9, indolyl acceptors (λmax ~360–378 nm) outperform benzene-based analogues due to stronger intramolecular charge transfer (ICT) . Comparative studies require cyclic voltammetry to measure oxidation/reduction potentials and DFT to map electron density distributions.
Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?
π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonding (N–H⋯O, O–H⋯N) create 3D frameworks. In a phenazine cocrystal, these interactions form T4(2) motifs and herringbone arrangements, critical for stabilizing crystal packing .
Methodological Notes
- Crystallography : Prioritize high-resolution data (θmax >25°) and use Olex2 or SHELXTL for visualization .
- Spectroscopy : Assign NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Computational Modeling : Validate DFT results against experimental UV-Vis and electrochemical data to refine functional/basis set choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
